N,N-dimethyl-3-oxo-3-[4-(2,2,2-trifluoroethyl)piperidin-1-yl]propane-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-oxo-3-[4-(2,2,2-trifluoroethyl)piperidin-1-yl]propane-1-sulfonamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a trifluoroethyl group and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-oxo-3-[4-(2,2,2-trifluoroethyl)piperidin-1-yl]propane-1-sulfonamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the trifluoroethyl group. The sulfonamide moiety is introduced through a reaction with a sulfonyl chloride derivative. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-oxo-3-[4-(2,2,2-trifluoroethyl)piperidin-1-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonamide and piperidine moieties can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-oxo-3-[4-(2,2,2-trifluoroethyl)piperidin-1-yl]propane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-oxo-3-[4-(2,2,2-trifluoroethyl)piperidin-1-yl]propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group and sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-oxo-3-[4-(2,2,2-trifluoroethyl)piperidin-1-yl]propane-1-sulfonamide: shares similarities with other sulfonamide derivatives and piperidine-containing compounds.
This compound: is unique due to the presence of the trifluoroethyl group, which imparts specific chemical and physical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The trifluoroethyl group, in particular, enhances its stability and binding affinity to molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-3-oxo-3-[4-(2,2,2-trifluoroethyl)piperidin-1-yl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O3S/c1-16(2)21(19,20)8-5-11(18)17-6-3-10(4-7-17)9-12(13,14)15/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYWUQHHVZLXJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCC(=O)N1CCC(CC1)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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